molecular formula C14H13FN4S B11211966 2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11211966
M. Wt: 288.35 g/mol
InChI Key: XYSCYVVBQXIEJL-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a 2-fluorobenzylsulfanyl group and two methyl groups at the 5 and 7 positions. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of 3-amino-1,2,4-triazole with a suitable pyrimidine precursor under acidic or basic conditions.

    Introduction of the 2-Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 2-fluorobenzyl halide reacts with a thiol derivative of the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the triazole ring or the fluorobenzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-[(2-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 2-[(2-Methylbenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of the fluorine atom in 2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different chemical and biological behaviors.

Properties

Molecular Formula

C14H13FN4S

Molecular Weight

288.35 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13FN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3

InChI Key

XYSCYVVBQXIEJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3F)C

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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